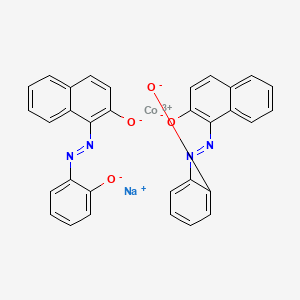
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is a complex coordination compound with the molecular formula C32H20CoN4NaO4. It is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The process generally includes the following steps:
Preparation of Azo Compound: The azo compound is synthesized by diazotization of an aromatic amine followed by coupling with a phenol.
Complex Formation: The azo compound is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and color.
Reduction: It can also be reduced, often resulting in the cleavage of the azo bond.
Substitution: The ligand exchange reactions where the azo ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Oxidized forms of the complex with different cobalt oxidation states.
Reduction: Products include the reduced azo compound and cobalt complexes with different ligands.
Substitution: New cobalt complexes with substituted ligands.
科学的研究の応用
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in dyeing processes, as a pigment, and in the development of sensors and electronic devices.
作用機序
The compound exerts its effects through coordination with metal centers and interaction with biological molecules. The azo group and the cobalt center play crucial roles in its reactivity and binding properties. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through coordination and redox reactions.
類似化合物との比較
Similar Compounds
- Sodium bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
- Sodium bis(1-((2-hydroxy-4-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it versatile for different applications compared to its analogs.
特性
CAS番号 |
75752-30-6 |
|---|---|
分子式 |
C32H20CoN4O4.Na C32H20CoN4NaO4 |
分子量 |
606.4 g/mol |
IUPAC名 |
sodium;cobalt(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Co.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
InChIキー |
JQQKRIDNDSWUAP-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


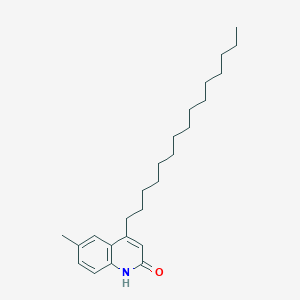

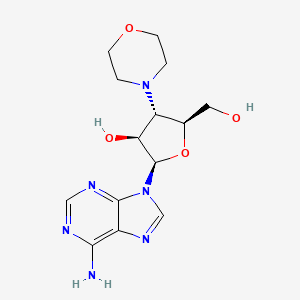

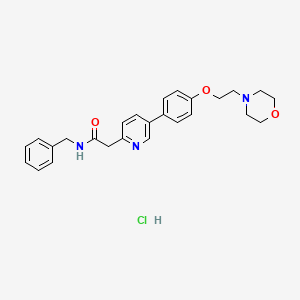
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
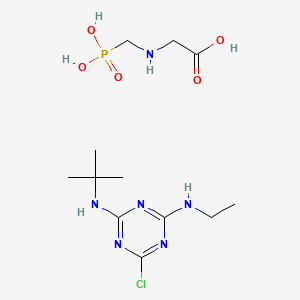
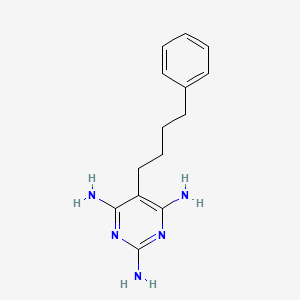
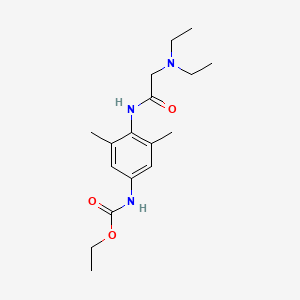

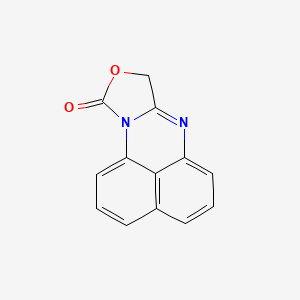
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)


